molecular formula C7H13NO2 B2810422 (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one CAS No. 493035-98-6

(R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one

Cat. No.: B2810422
CAS No.: 493035-98-6
M. Wt: 143.186
InChI Key: LAPMHIATPBRNHT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one typically involves the reaction of a suitable precursor with a hydroxymethylating agent under controlled conditions. One common method involves the use of ®-glycidyl butyrate as a starting material, which undergoes a series of reactions including nucleophilic substitution and ring-opening to yield the desired product .

Industrial Production Methods

Industrial production of ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both hydroxymethyl and dimethyl groups on the pyrrolidinone ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPMHIATPBRNHT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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